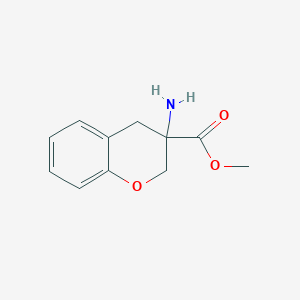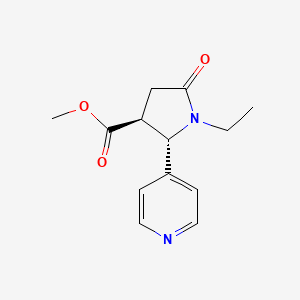
3-(1-sulfamoylethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-sulfamoylethyl)benzoic acid, also known as SMBA, is a synthetic organic compound with a range of applications in scientific research. SMBA is a member of the sulfonamide family and contains two functional groups – a sulfonamide group and a carboxylic acid group. It is used as an intermediate in the synthesis of other compounds and as a reagent in organic synthesis. It can also be used as an inhibitor of enzymes and as an inhibitor of DNA and RNA synthesis.
Scientific Research Applications
3-(1-sulfamoylethyl)benzoic acid has many applications in scientific research. It is used as an inhibitor of enzymes, such as phosphatases, proteases, and cyclooxygenases. It is also used as an inhibitor of DNA and RNA synthesis. Furthermore, it has been used as a reagent in organic synthesis, as an inhibitor of protein synthesis, and as an inhibitor of cell signaling pathways.
Mechanism of Action
3-(1-sulfamoylethyl)benzoic acid inhibits enzymes by binding to the active site of the enzyme and blocking its activity. It also inhibits DNA and RNA synthesis by blocking the activity of DNA and RNA polymerases. Finally, it inhibits protein synthesis by blocking the activity of ribosomes.
Biochemical and Physiological Effects
3-(1-sulfamoylethyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as phosphatases, proteases, and cyclooxygenases. It can also inhibit the activity of DNA and RNA polymerases. Furthermore, it has been shown to inhibit the activity of ribosomes and to block cell signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1-sulfamoylethyl)benzoic acid in laboratory experiments include its low cost, its availability, and its relative stability. However, there are some limitations to its use. It is not very soluble in water, so it must be dissolved in organic solvents such as methanol. It is also toxic, so it must be handled with care.
Future Directions
There are many potential future directions for the use of 3-(1-sulfamoylethyl)benzoic acid in scientific research. It could be used as an inhibitor of enzymes in drug development, as an inhibitor of cell signaling pathways in cancer research, and as an inhibitor of DNA and RNA synthesis in gene therapy. Furthermore, it could be used as a reagent in organic synthesis, as an inhibitor of protein synthesis, and as an inhibitor of cell proliferation. Finally, it could be used as an inhibitor of cell migration in tissue engineering.
Synthesis Methods
3-(1-sulfamoylethyl)benzoic acid can be synthesized from the reaction between 1-bromobutane and sodium sulfamate in methanol. The reaction proceeds in two steps, first forming an intermediate compound known as 1-sulfamoyl-1-butanol, which is then oxidized to form 3-(1-sulfamoylethyl)benzoic acid. The reaction is catalyzed by sodium hydroxide and proceeds at room temperature.
properties
IUPAC Name |
3-(1-sulfamoylethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(15(10,13)14)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIAIVWWVHFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Sulfamoylethyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)



phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)



![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)

